MAO-A vs. MAO-B Selectivity: Fluorinated Aminomethyl Benzoic Acid Inhibitory Profile
3-(Aminomethyl)-5-fluorobenzoic acid demonstrates a >10,000-fold selectivity for MAO-A over MAO-B. In a fluorimetric assay using bovine brain mitochondria, the compound inhibited MAO-A with an IC50 of 82 nM, whereas inhibition of MAO-B required an IC50 of 890,000 nM (0.89 mM) [1]. This selectivity profile is not a universal characteristic of aminomethyl benzoic acid derivatives; the regioisomer 2-(aminomethyl)-5-fluorobenzoic acid has not been reported with comparable MAO-A/MAO-B selectivity data, and non-fluorinated 3-(aminomethyl)benzoic acid lacks documented MAO inhibitory activity in the same assay system . The meta-aminomethyl and C5-fluoro substitution pattern likely contributes to the observed MAO-A selectivity through specific active-site interactions [2].
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | MAO-A IC50 = 82 nM; MAO-B IC50 = 890,000 nM |
| Comparator Or Baseline | Non-fluorinated 3-(aminomethyl)benzoic acid: no reported MAO inhibitory data; 2-(aminomethyl)-5-fluorobenzoic acid: no comparable selectivity data available |
| Quantified Difference | MAO-A/MAO-B selectivity ratio = ~10,853 |
| Conditions | Bovine brain mitochondria; MAO-A: serotonin substrate, 60 min incubation, fluorimetric detection; MAO-B: benzylamine substrate, 60 min incubation, fluorimetric detection |
Why This Matters
High MAO-A selectivity is critical for neuroscience applications where MAO-B inhibition may be off-target or undesirable, informing compound selection for CNS-targeted research programs.
- [1] BindingDB. BDBM50097419 (CHEMBL3585825). IC50 data for MAO-A and MAO-B inhibition. Curated by ChEMBL. Accessed 2026. View Source
- [2] Edmondson, D.E.; Binda, C. Monoamine Oxidases. Subcell. Biochem. 2018, 87, 117-139. View Source
